3-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide
CAS No.: 868676-49-7
Cat. No.: VC11868659
Molecular Formula: C22H18N2O4S
Molecular Weight: 406.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868676-49-7 |
|---|---|
| Molecular Formula | C22H18N2O4S |
| Molecular Weight | 406.5 g/mol |
| IUPAC Name | 3-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide |
| Standard InChI | InChI=1S/C22H18N2O4S/c25-21(13-14-29(26,27)18-9-2-1-3-10-18)23-17-8-6-7-16(15-17)22-24-19-11-4-5-12-20(19)28-22/h1-12,15H,13-14H2,(H,23,25) |
| Standard InChI Key | GWIQGPVLNOXKFP-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
Introduction
Synthesis
The synthesis of such compounds typically involves multiple steps, including the formation of the benzoxazole ring and the attachment of the benzenesulfonyl group to the propanamide backbone. Common methods might involve condensation reactions, nucleophilic substitutions, or coupling reactions.
Steps in Synthesis:
-
Formation of Benzoxazole Ring: This can be achieved through condensation reactions involving appropriate precursors.
-
Attachment of Benzenesulfonyl Group: Typically involves a nucleophilic substitution or a coupling reaction.
-
Formation of Propanamide Backbone: Involves the reaction of a carboxylic acid or its derivative with an amine.
Potential Applications
Compounds with similar structures have been explored for their biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. The presence of the benzoxazole ring and the benzenesulfonyl group can contribute to these activities by interacting with biological targets.
Potential Biological Activities:
-
Antimicrobial Activity: The benzoxazole ring is known for its antimicrobial properties.
-
Anti-inflammatory Activity: Sulfonyl groups can contribute to anti-inflammatory effects.
-
Anticancer Activity: The combination of these groups may exhibit anticancer properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume